molecular formula C19H18N4O5S B2371290 6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1170648-67-5

6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2371290
CAS RN: 1170648-67-5
M. Wt: 414.44
InChI Key: GKZPVZQMGSRIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Researchers have explored the synthesis of related compounds and their potential antimicrobial activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) studied the synthesis of new pyridothienopyrimidines and their antimicrobial activities, indicating the potential of such compounds in fighting microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antimicrobial Screening

  • Another study by Bakhite, Abdel-rahman, and Al-Taifi (2004) focused on synthesizing and screening new pyridothienotriazines for antimicrobial activities, further highlighting the potential medical applications of these compounds (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Pharmacological Activity Exploration

  • Zaki, Radwan, and El-Dean (2017) researched the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, aiming to investigate their pharmacological activities in the future (Zaki, Radwan, & El-Dean, 2017).

Efficient Synthesis Approaches

  • Ahmed, Ameen, and Abdel-latif (2006) described an efficient synthetic approach to pyrido[4′, 3′: 4]thieno[2,3-d]pyrimidines, demonstrating the versatility of such compounds in chemical synthesis (Ahmed, Ameen, & Abdel-latif, 2006).

Antimycobacterial Lead Development

  • Samala et al. (2014) focused on developing novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide based inhibitors for Mycobacterium tuberculosis, showcasing the therapeutic potential of these compounds in treating tuberculosis (Samala et al., 2014).

Mechanism of Action

Target of Action

It is related to a compound known as 4-methoxyphenyl 6-acetyl-2-oxobenzo[d]oxazole-3(2h)-carboxylate

Mode of Action

It may be related to the compound 4-methoxyphenyl 6-acetyl-2-oxobenzo[d]oxazole-3(2H)-carboxylate , but the exact interaction with its targets and the resulting changes are not specified

Biochemical Pathways

It may have a connection with the compound 4-methoxyphenyl 6-acetyl-2-oxobenzo[d]oxazole-3(2H)-carboxylate , but the downstream effects are not detailed. More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

It may be related to the compound 4-methoxyphenyl 6-acetyl-2-oxobenzo[d]oxazole-3(2H)-carboxylate , but the exact effects are not described. More research is needed to describe the molecular and cellular effects of the compound’s action.

properties

IUPAC Name

6-acetyl-2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-10(24)22-7-6-11-14(8-22)29-18(16(11)17(20)26)21-15(25)9-23-12-4-2-3-5-13(12)28-19(23)27/h2-5H,6-9H2,1H3,(H2,20,26)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZPVZQMGSRIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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